5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one
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Overview
Description
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one is an organic compound with a unique structure that includes a furan ring substituted with methoxy and dimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one typically involves the reaction of 5-hydroxymethylfurfural (HMF) with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further methylated to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of efficient catalysts and optimized reaction parameters ensures the scalability and economic viability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids and aldehydes from oxidation.
- Tetrahydrofuran derivatives from reduction.
- Various substituted furans from substitution reactions.
Scientific Research Applications
5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-(Dimethoxymethyl)-4-methoxyfuran-2(5H)-one.
2,5-Dimethoxyfuran: A structurally similar compound with different substitution patterns.
4-Methoxyfuran-2(5H)-one: Lacks the dimethoxymethyl group but shares the furanone core.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
82204-18-0 |
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Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O5/c1-10-5-4-6(9)13-7(5)8(11-2)12-3/h4,7-8H,1-3H3 |
InChI Key |
AFWHTRYJWYUHNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OC1C(OC)OC |
Origin of Product |
United States |
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